Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide
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Overview
Description
Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide is a complex organoboron compound that has garnered interest in the field of synthetic organic chemistry. This compound is notable for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. The presence of the trifluoroboranuide group makes it particularly useful in various coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[23]hexan-1-yl}trifluoroboranuide typically involves the reaction of a spirocyclic amine with a boron reagent under controlled conditionsThe reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction parameters and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroboranuide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: It is particularly effective in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .
Major Products
The spirocyclic structure of the compound can impart unique properties to the products, such as increased stability and bioactivity .
Scientific Research Applications
Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in the development of bioactive molecules and drug candidates.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in the synthesis of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide in coupling reactions involves the transfer of the trifluoroboranuide group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. . The spirocyclic structure of the compound may also influence its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
Potassium {2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]non-7-en-7-yl}trifluoroboranuide: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring, which can alter its reactivity and applications.
Potassium {5-[(tert-butoxy)carbonyl]-2,2-difluoro-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide:
Uniqueness
Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide is unique due to its specific combination of a spirocyclic amine and a trifluoroboranuide group. This combination imparts distinct reactivity and stability, making it particularly useful in synthetic organic chemistry and various industrial applications .
Properties
IUPAC Name |
potassium;trifluoro-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexan-2-yl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-10(6-15)4-7(10)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFSSADPWUHWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC12CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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